2-Bromo-4-cyano-6-nitrobenzoic acid
Description
2-Bromo-4-cyano-6-nitrobenzoic acid (CAS: 1805190-50-4, MDL: MFCD28736736) is a halogenated aromatic compound with a molecular formula of C₈H₃BrN₂O₄ and a molecular weight of 271.03 g/mol . The molecule features a benzoic acid backbone substituted with bromine (Br) at the 2-position, a cyano group (CN) at the 4-position, and a nitro group (NO₂) at the 6-position. This substitution pattern creates a highly electron-deficient aromatic system, making it reactive toward nucleophilic and electrophilic agents. The compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination polymers due to its ability to act as a ligand or intermediate.
Properties
IUPAC Name |
2-bromo-4-cyano-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)2-6(11(14)15)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPHRPUTFPSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-4-cyano-6-nitrobenzoic acid typically involves nitration reactions. One common method is the nitration of 4-bromobenzoic acid using nitric acid, resulting in the formation of the target compound . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure the desired product yield. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to maximize efficiency and safety.
Chemical Reactions Analysis
2-Bromo-4-cyano-6-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as nitro and cyano.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-cyano-6-nitrobenzoic acid is utilized in various scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s derivatives explores their potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyano-6-nitrobenzoic acid exerts its effects involves interactions with molecular targets and pathways. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The bromine atom can be involved in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-bromo-4-cyano-6-nitrobenzoic acid is best understood through comparisons with analogs. Below is an analysis of its positional isomers, halogenated derivatives, and nitro-substituted benzoic acids:
Positional Isomers
Halogenated and Nitro-Substituted Analogues
Key Research Findings
Electronic Effects: The cyano and nitro groups in this compound create a strong electron-withdrawing field, making the compound more acidic (predicted pKa ≈ 1.2) than analogs like 2-bromo-6-methyl-4-nitrobenzoic acid (pKa ≈ 2.1) .
Reactivity: The 6-nitro substituent in the target compound sterically hinders ortho/para positions, directing electrophilic substitutions to meta positions. In contrast, 2-bromo-4-cyano-5-nitrobenzoic acid allows for more accessible para substitution .
Applications: Compared to methylated or esterified analogs, this compound exhibits superior binding to transition metals (e.g., Pd, Cu) in catalytic systems, attributed to the synergistic effects of Br, CN, and NO₂ groups .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL, H₂O) | LogP |
|---|---|---|---|
| This compound | 215–217 (dec.) | 0.8 | 1.9 |
| 2-Bromo-4-cyano-5-nitrobenzoic acid | 208–210 | 1.2 | 1.7 |
| Methyl 4-bromo-3-nitrobenzoate | 95–97 | 0.3 | 2.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
